Auramine

Beschreibung

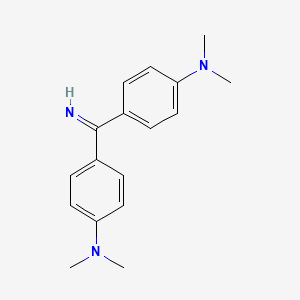

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIYZTWMUGTEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Record name | C.I. SOLVENT YELLOW 34 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043821 | |

| Record name | Auramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles., Colorless or yellow solid; [HSDB] | |

| Record name | C.I. SOLVENT YELLOW 34 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Auramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ETHYL ETHER, VERY SOL IN ETHANOL., Sol in alcohol | |

| Record name | AURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000129 [mmHg] | |

| Record name | Auramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW OR COLORLESS PLATES FROM ALCOHOL | |

CAS No. |

492-80-8 | |

| Record name | C.I. SOLVENT YELLOW 34 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Solvent Yellow 34 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Auramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Auramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonimidoylbis[N,N-dimethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 34 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O74R443B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | AURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is Auramine and its chemical properties

Auramine O is a synthetic, diarylmethane-based cationic dye renowned for its potent fluorescent properties.[1][2] In its pure form, it manifests as bright yellow needle-like crystals.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound O is chemically identified as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride.[2] Its distinct chemical structure is the basis for its fluorescent capabilities and its application in various scientific and industrial fields.

| Property | Value | References |

| IUPAC Name | 4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline hydrochloride | [4] |

| Synonyms | Basic Yellow 2, C.I. 41000, Pyoktanin Yellow | [1][5][6] |

| CAS Number | 2465-27-2 | [1][6] |

| Chemical Formula | C₁₇H₂₂ClN₃ | [2][4][6] |

| Molar Mass | 303.83 g/mol | [2][6] |

| Appearance | Yellow needle crystals or powder | [1][3][4] |

| Melting Point | >250°C (decomposes) | [1][4] |

| Solubility | Soluble in ethanol and DMSO; sparingly soluble in water | [1][3][4] |

| Fluorescence | Emits a bright yellow-green fluorescence under UV illumination | [1][4] |

| Absorbance (λmax) | ~432 nm | [2] |

| Emission (λem) | ~500 nm | [2] |

Synthesis of this compound O

The industrial synthesis of this compound O is a multi-step process. It typically begins with the reaction of N,N-dimethylaniline and formaldehyde to produce an intermediate known as Michler's base (tetramethyl-diaminodiphenylmethane).[7] This base is then converted to this compound by heating it with sulfur and ammonium chloride in the presence of ammonia.[7]

Experimental Protocol: Synthesis from Michler's Base

The following protocol outlines a representative synthesis process:

-

In a suitable reaction vessel, N,N-dimethylaniline is reacted with formaldehyde to synthesize Michler's base (tetramethyl-diaminodiphenylmethane).[7]

-

The resulting Michler's base is then combined with sulfur and ammonium chloride.[7][8]

-

The mixture is heated in the presence of a continuous stream of ammonia gas, with the reaction temperature controlled at approximately 140-160°C.[7][8][9]

-

After several hours of reaction, the mixture is cooled to allow for crystallization.[8]

-

The crude this compound O product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as a salt solution, to yield the final high-purity dye.[8]

Mechanism of Action and Applications

This compound O's primary application in research and clinical diagnostics is as a fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1][5][10]

Fluorescent Staining of Acid-Fast Bacteria

The mechanism relies on the unique composition of the mycobacterial cell wall, which is rich in mycolic acid.[2][3][5] this compound O binds specifically to this mycolic acid.[2][5][10] When illuminated with ultraviolet or blue light, the dye fluoresces, making the bacteria appear as bright yellow-green rods against a dark background, which allows for rapid and sensitive detection under a microscope.[2][4] This fluorochrome method is considered more sensitive than the traditional Ziehl-Neelsen carbol fuchsin stain.[2]

Experimental Protocol: Truant's this compound-Rhodamine Stain

The Truant this compound-rhodamine stain is a widely used method for screening for Mycobacterium tuberculosis.[3][4][5]

-

Preparation of Smear : Prepare a thin smear of the clinical specimen (e.g., sputum) on a clean glass slide, air dry, and heat-fix.

-

Primary Staining : Flood the smear with the this compound-Rhodamine staining solution for 15-20 minutes. Do not apply heat.

-

Rinsing : Gently rinse the slide with deionized water.

-

Decolorization : Decolorize the smear with an acid-alcohol solution (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes. This step removes the stain from non-acid-fast organisms and background material.

-

Rinsing : Rinse the slide again with deionized water.

-

Counterstaining : Apply a counterstain, such as potassium permanganate or Rhodamine B, for 2-3 minutes.[3][5] This quenches background fluorescence, providing a dark contrast.

-

Final Rinse and Drying : Rinse the slide a final time, allow it to air dry completely.

-

Microscopy : Examine the slide under a fluorescence microscope using the appropriate filter set for this compound O excitation and emission. Acid-fast bacilli will appear as bright, fluorescent yellow-green rods.

Industrial Applications

Beyond the laboratory, this compound O is utilized as a colorant in various industries. Its applications include dyeing textiles such as silk, acrylics, wool, and tannin-mordant cotton.[1][5][11] It is also used in the coloration of paper, leather, jute, and in the manufacturing of inks and paints.[4][10][11]

Toxicology and Safety

Despite its utility, this compound O is a hazardous chemical that requires careful handling. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans, based on sufficient evidence in animal studies.[2][7][12] The industrial process of this compound production itself is classified as a Group 1 carcinogen, linked to an increased risk of bladder cancer in workers.[7][13]

| Hazard Type | Description | References |

| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. Causes serious eye irritation and may cause respiratory irritation. | [4][12][14][15] |

| Chronic Toxicity | Suspected of causing cancer. Long-term exposure may lead to liver, kidney, and DNA damage. | [7][12][13][16] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects. | [4] |

| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |

Due to these risks, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn when handling this compound O.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of dust.[14]

References

- 1. scindiaindustries.com [scindiaindustries.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound O - Wikipedia [en.wikipedia.org]

- 4. macschem.us [macschem.us]

- 5. This compound O Dye – Manufacturer – Exporter – Ravi Chem Industries [ravirajchemicals.com]

- 6. This compound O-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 7. This compound AND this compound PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CN103755591B - The preparation method of this compound O standard detection sample - Google Patents [patents.google.com]

- 9. CN103146219B - Process for preparing high-purity this compound O - Google Patents [patents.google.com]

- 10. This compound O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 11. rainbowdyetech.co [rainbowdyetech.co]

- 12. senpharma.vn [senpharma.vn]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. alphatecsystems.com [alphatecsystems.com]

- 15. lobachemie.com [lobachemie.com]

- 16. This compound O: Toxic Yellow Dye Found in Food Products Again [insightsonindia.com]

Auramine O: A Technical Guide to its History, Synthesis, and Application in Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Auramine O, a diarylmethane dye renowned for its fluorescent properties. From its initial synthesis in the late 19th century to its pivotal role in modern microbiology, this guide details the dye's history, chemical characteristics, synthesis pathways, and established experimental protocols.

History and Discovery

This compound O was first synthesized in 1883 by Caro and Kern. Its industrial manufacturing began shortly after, with production initially centered in Europe, including Switzerland, Germany, the United Kingdom, and France, before expanding to the United States.[1][2] Today, manufacturing is predominantly located in India and China.[1][2]

Initially, this compound O and its derivatives were used for their brilliant yellow color and high color strength in various industrial applications.[2] These included dyeing materials such as leather, jute, paper, and tanned cotton.[1][2][3] The dye was also incorporated into paints, inking ribbons, ballpoint pen pastes, oils, waxes, and carbon paper.[1][2]

A significant evolution in its application came with the discovery of its fluorescent properties. In 1937, Hagemann first described the use of fluorescent dyes for the detection of acid-fast bacilli.[4][5] This paved the way for the adoption of this compound O in microbiology. In 1962, a pivotal evaluation by Truant, Brett, and Thomas solidified its usefulness in a fluorescent staining technique for Mycobacterium tuberculosis, demonstrating a higher yield of positive smears compared to conventional methods.[4][5] This fluorochrome staining method is now recommended for its increased sensitivity and speed in specimen examination.[6]

Chemical and Physical Properties

This compound O, also known as Basic Yellow 2 or C.I. 41000, is a diarylmethane dye that appears as a yellow, crystalline powder in its pure form.[7][8][9] It is soluble in water and ethanol but insoluble in ether.[7][8] The dye's fluorescence quantum yield is highly dependent on the viscosity of its solvent.[10]

Table 1: Technical Data for this compound O

| Property | Value | References |

| IUPAC Name | bis[4-(dimethylamino)phenyl]methaniminium chloride | [8] |

| Synonyms | Basic Yellow 2, C.I. 41000, Pyocatanium aureum | [8][9][11] |

| CAS Number | 2465-27-2 | [7][8][11] |

| Molecular Formula | C₁₇H₂₂ClN₃ | [7][9][11] |

| Molecular Weight | 303.83 g/mol | [7][8][9] |

| Appearance | Yellow crystalline powder | [7][8][9] |

| Melting Point | 267 °C (513 °F; 540 K) | [7][8] |

| Solubility in Water | 10 g/L | [7] |

| Solubility in Ethanol | 20 g/L | [7] |

| Excitation λ (max) | 438 nm (in water), 460 nm (mean) | [10][12] |

| Emission λ (max) | 505 nm (in water), 550 nm (mean) | [10][12] |

Synthesis of this compound O

The industrial synthesis of this compound O can be achieved through several methods. The most common process involves the reaction of N,N-dimethylaniline with formaldehyde to produce an intermediate known as Michler's base (tetramethyl-diaminodiphenylmethane).[1] This base is then converted to this compound by heating it with sulfur and ammonium chloride in the presence of ammonia.[1]

An alternative method starts with Michler's ketone, which is reacted with ammonium chloride and zinc chloride at high temperatures (150-160 °C) to yield the this compound base.[7][13] This base is subsequently treated with hydrochloric acid (acidification) to produce the final this compound O salt.[7]

References

- 1. This compound AND this compound PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. youtube.com [youtube.com]

- 4. alphatecsystems.com [alphatecsystems.com]

- 5. microbenotes.com [microbenotes.com]

- 6. med-chem.com [med-chem.com]

- 7. This compound-o dye or basic yellow-2 dye or diarylmethane dye or bis [4-(dimethyl amine ) phenyl ] – methanimium chloride. -synthesis - study everything [studyeverythingsjr.blogspot.com]

- 8. This compound O - Wikipedia [en.wikipedia.org]

- 9. dawnscientific.com [dawnscientific.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound O-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 12. cameo.mfa.org [cameo.mfa.org]

- 13. CN103146219B - Process for preparing high-purity this compound O - Google Patents [patents.google.com]

The Core Mechanism of Auramine O Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane-based fluorochrome stain renowned for its application in the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis. Its utility stems from a dramatic increase in fluorescence quantum yield upon binding to specific biological targets, a phenomenon that has also led to its use as a fluorescent probe in other biological systems. This technical guide provides a comprehensive overview of the molecular mechanism underpinning this compound O's fluorescence, its photophysical properties, binding targets, and detailed experimental protocols for its application and characterization.

Core Mechanism of Action: A Tale of a Molecular Rotor

The fluorescence of this compound O is governed by its nature as a "molecular rotor," a molecule whose fluorescence quantum yield is highly sensitive to the viscosity of its local environment. The underlying principle is the restriction of intramolecular rotation upon binding to a target or insertion into a viscous medium.[1]

In its ground state, the this compound O molecule has a non-planar conformation. Upon photoexcitation, it can relax through two competing pathways:

-

Radiative Decay: The molecule can return to the ground state by emitting a photon (fluorescence).

-

Non-radiative Decay: In environments of low viscosity, the two dimethylanilino groups of the excited this compound O molecule can freely rotate around the C-N bonds. This rotation leads to the formation of a non-emissive, dark state known as a Twisted Intramolecular Charge Transfer (TICT) state.[2][3][4] In this state, the molecule relaxes to the ground state without emitting light, resulting in a very low fluorescence quantum yield.

When this compound O binds to a rigid or viscous environment, such as the mycolic acid-rich cell wall of mycobacteria, this intramolecular rotation is sterically hindered.[5][6] This inhibition of the non-radiative decay pathway from the TICT state significantly increases the probability of radiative decay, leading to a substantial enhancement of fluorescence intensity.[7]

Binding Targets

The primary and most well-documented target for this compound O in a diagnostic context is the mycolic acid layer of the mycobacterial cell wall.[5][8][9][10] Mycolic acids are long, complex fatty acids that create a waxy, lipid-rich, and highly viscous environment. This compound O's affinity for this hydrophobic environment is the basis for its specificity in acid-fast staining. While the interaction is strong, a specific dissociation constant (Kd) for this compound O and purified mycolic acid is not well-documented in the literature, suggesting a complex, non-saturable binding mechanism driven by hydrophobic partitioning.

Additionally, there is evidence that this compound O can bind to nucleic acids , with some studies suggesting it may intercalate into DNA.[11] This interaction also results in an increase in fluorescence, likely due to the restriction of intramolecular rotation within the DNA grooves.

Data Presentation

Photophysical Properties of this compound O

The following table summarizes the key photophysical properties of this compound O under various conditions.

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~432 nm | In water | [12] |

| ~440-450 nm | Bound to horse liver alcohol dehydrogenase | [1] | |

| Emission Maximum (λem) | ~500 nm | In water | [12] |

| ~523 nm | Bound to horse liver alcohol dehydrogenase | [1] | |

| Molar Extinction Coefficient (ε) | 25,300 cm⁻¹M⁻¹ at 431.2 nm | In water | [12] |

| Quantum Yield (Φf) | 0.0016 | In methanol | [12] |

| 0.019 | In n-decanol | [12] | |

| 0.03 | In glycerol | [12] | |

| ~10 times higher than in water | In 60% sucrose | [1] | |

| ~87 times higher than in water | In 95% ethanol | [1] | |

| Dissociation Constant (Kd) | (1.25 +/- 0.2) x 10⁻⁴ M | Lactate dehydrogenase | [13] |

Experimental Protocols

This compound-Rhodamine Staining for Mycobacteria (Truant Method)

This protocol is a widely used method for the fluorescent staining of acid-fast bacilli.

Reagents:

-

This compound-Rhodamine Solution:

-

This compound O: 1.5 g

-

Rhodamine B: 0.75 g

-

Glycerol: 75 mL

-

Phenol (liquefied): 10 mL

-

Distilled water: 50 mL

-

Preparation: Dissolve the dyes in the water and glycerol. Add the phenol and mix well. Store in a light-protected bottle.

-

-

Decolorizing Agent:

-

Hydrochloric Acid (HCl): 0.5 mL

-

Ethanol (70%): 100 mL

-

-

Counterstain:

-

Potassium Permanganate (KMnO₄): 0.5 g

-

Distilled water: 100 mL

-

Procedure:

-

Prepare a smear of the specimen on a clean glass slide, air dry, and heat-fix.

-

Flood the slide with the this compound-Rhodamine solution and allow it to stain for 15-20 minutes.

-

Rinse the slide thoroughly with distilled water.

-

Decolorize with the acid-alcohol solution for 2-3 minutes, or until no more color runs from the smear.

-

Rinse thoroughly with distilled water.

-

Counterstain with the potassium permanganate solution for 2-4 minutes. This quenches the background fluorescence.

-

Rinse with distilled water and allow to air dry.

-

Examine under a fluorescence microscope with a suitable filter set (e.g., excitation at 450-490 nm, emission >515 nm). Acid-fast bacilli will appear as bright, yellow-orange fluorescent rods against a dark background.

General Protocol for Determining Binding Affinity via Spectrofluorometric Titration

This protocol provides a general framework for quantifying the binding of this compound O to a target molecule (e.g., DNA, lipid vesicles as a proxy for the mycobacterial membrane).

Materials:

-

Spectrofluorometer with temperature control.

-

Quartz cuvettes.

-

Stock solution of this compound O in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Stock solution of the target molecule (ligand) in the same buffer.

Procedure:

-

Prepare a solution of this compound O at a fixed concentration in the cuvette. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.

-

Record the initial fluorescence emission spectrum of the this compound O solution (excitation at ~430 nm, emission scan from 450 nm to 650 nm).

-

Add small aliquots of the concentrated ligand stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate (typically a few minutes).

-

Record the fluorescence emission spectrum after each addition.

-

Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of binding.

-

Correct the fluorescence data for dilution effects at each titration point.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the dissociation constant (Kd).

Mandatory Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Photophysics of this compound-O: electronic structure calculations and nonadiabatic dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. med-chem.com [med-chem.com]

- 6. This compound-O Stain, 8oz. | Azer Scientific [azerscientific.com]

- 7. Fluorescence-based viscosity determination of corn starch using this compound O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. dalynn.com [dalynn.com]

- 10. medicallabnotes.com [medicallabnotes.com]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. The use of this compound O to study ligand binding and subunit cooperativity of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of Auramine O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane dye widely used in various industrial applications, including the dyeing of textiles, paper, and leather. It is also utilized as a fluorescent stain in microbiology for the detection of acid-fast bacteria, such as Mycobacterium tuberculosis.[1] Despite its utility, significant concerns have been raised regarding its toxicological profile, particularly its potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicology of this compound O, summarizing key data on its toxicity, detailing experimental methodologies for its assessment, and visualizing its potential mechanisms of action.

Chemical and Physical Properties

This compound O, in its pure form, consists of yellow needle-like crystals. It is sparingly soluble in water but soluble in ethanol and dimethyl sulfoxide (DMSO).[1] The manufacturing process of commercial this compound O can lead to the presence of impurities, notably Michler's ketone, which has been shown to contribute significantly to the genotoxicity of the commercial-grade dye.[2]

Toxicological Data

The toxicological effects of this compound O have been evaluated in various in vivo and in vitro systems. The following tables summarize the key quantitative data.

Acute Toxicity Data

| Species | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 1490 mg/kg | [3] |

| Mouse | Oral | 480 mg/kg | [3][4] |

| Mouse | Dermal | 300 mg/kg | [3] |

| Raphidocelis subcapitata (Algae) | Aquatic | EC50: 300 - 4800 µg/L | [5][6] |

| Daphnia similis (Crustacean) | Aquatic | LC50: 300 - 4800 µg/L | [5][6] |

| Hydra attenuata | Aquatic | LC50: 300 - 4800 µg/L | [5][6] |

| Danio rerio (Zebrafish) | Aquatic | LC50: 300 - 4800 µg/L | [5][6] |

Chronic Toxicity and Carcinogenicity Data

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral (in diet) | NOAEL (carcinogenicity) | 5 mg/kg bw/day | [4] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified the manufacturing process of this compound as "carcinogenic to humans" (Group 1).[7] Technical-grade this compound O is classified as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[7] Occupational exposure during the manufacture of this compound has been linked to an increased risk of bladder cancer in humans.[7] In animal studies, oral administration of this compound O has been shown to induce liver tumors in rats and mice.[7]

Genotoxicity

Commercial-grade this compound O has demonstrated genotoxic potential in a variety of assays. It can induce DNA damage in the liver, kidney, and bone marrow of rats and mice.[2] This genotoxicity is, in part, attributed to its impurity, Michler's ketone.[2] Studies have shown that commercial this compound O can induce sister chromatid exchanges and DNA fragmentation.[2] While some studies using the Ames test have reported negative results for mutagenicity, others have shown positive results, particularly with metabolic activation.[3]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized protocol for testing this compound O is as follows:

-

Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: Add different concentrations of this compound O to molten top agar containing the bacterial culture and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic activity.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage. A generalized protocol is as follows:

-

Animal Model: Use a suitable rodent species (e.g., mice or rats).

-

Dosing: Administer this compound O to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control and a positive control.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.

-

Staining: Stain the slides with a fluorescent dye (e.g., acridine orange) or a Romanowsky-type stain to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Analysis: Using a microscope, score the frequency of micronucleated PCEs (MN-PCEs) in a large number of PCEs (e.g., 2000 per animal). A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates clastogenic or aneugenic activity.

Signaling Pathways

The precise molecular mechanisms underlying this compound O toxicity are still under investigation. However, several signaling pathways are implicated in its adverse effects.

Oxidative Stress and Apoptosis

This compound O exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[8][9] This can lead to cellular damage and trigger apoptosis (programmed cell death).

Caption: this compound O-induced oxidative stress leading to apoptosis.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in responding to cellular stress, including DNA damage. This compound O-induced DNA damage may activate the p53 pathway, leading to cell cycle arrest or apoptosis. Some studies suggest that this compound O might also modulate p53-mediated cellular responses.[10]

Caption: Potential involvement of the p53 pathway in response to this compound O.

ALDH1A1 Pathway in Lung Cancer

Recent research has indicated that this compound O can promote lung cancer malignancy by activating the expression of aldehyde dehydrogenase 1 family member A1 (ALDH1A1), a marker associated with cancer stem cells.[11]

Caption: this compound O's role in promoting lung cancer malignancy via ALDH1A1.

Conclusion

This compound O exhibits a significant toxicological profile, with its carcinogenicity being the primary concern for human health. The presence of impurities in commercial preparations can enhance its genotoxic effects. The available data underscores the importance of minimizing human exposure to this compound. Further research is warranted to fully elucidate the molecular mechanisms underlying its toxicity and to develop more comprehensive risk assessment strategies. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound O.

References

- 1. This compound O - Wikipedia [en.wikipedia.org]

- 2. DNA damage induced by this compound O in liver, kidney, and bone marrow of rats and mice, and in a human cell line (alkaline elution assay and SCE induction) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rowleybio.com [rowleybio.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound dyes induce toxic effects to aquatic organisms from different trophic levels: an application of predicted non-effect concentration (PNEC) - ProQuest [proquest.com]

- 6. This compound dyes induce toxic effects to aquatic organisms from different trophic levels: an application of predicted non-effect concentration (PNEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound AND this compound PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound O, food dye induces cognitive impairment, anxiety, alters synaptic transmission and neural growth in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdnewsline.com [mdnewsline.com]

- 11. This compound O, an incense smoke ingredient, promotes lung cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Potential of Auramine in Laboratory Settings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auramine, a diarylmethane dye, has been a subject of toxicological concern for decades. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, its carcinogenic properties have been primarily established through extensive laboratory studies in animal models. This technical guide provides a comprehensive overview of the carcinogenic potential of this compound in laboratory settings, with a focus on quantitative data from key studies, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. A significant body of evidence points to the liver as the primary target organ for this compound-induced carcinogenicity in rodents. Furthermore, the genotoxicity of commercial-grade this compound is well-documented, with impurities such as Michler's ketone playing a crucial role. This guide aims to be an essential resource for researchers and professionals involved in toxicology, carcinogenesis research, and drug development.

Introduction

This compound is a yellow fluorescent dye used in the textile, paper, and leather industries. Occupational exposure during its manufacture has been linked to an increased risk of bladder cancer in humans.[1] However, the evidence for the carcinogenicity of this compound itself, independent of the manufacturing process, is primarily derived from animal studies. These studies, conducted over several decades, have consistently demonstrated the ability of technical-grade this compound to induce tumors in laboratory animals, particularly in the liver of rats and mice.[1]

This guide synthesizes the critical findings from these seminal studies, presenting the data in a structured format for easy comparison and analysis. It also delves into the experimental methodologies employed in these studies to provide a clear understanding of the study designs. Finally, it explores the current understanding of the metabolic activation of this compound and the signaling pathways that are potentially disrupted, leading to carcinogenesis.

Quantitative Carcinogenicity Data

The carcinogenic effects of this compound have been quantitatively assessed in several key studies. The following tables summarize the tumor incidence data from these experiments.

Table 1: Carcinogenicity of this compound in Mice

| Strain | Sex | Route of Administration | Dose | Duration of Treatment | Organ | Tumor Type | Tumor Incidence (Treated) | Tumor Incidence (Control) | Reference |

| Stock | Male & Female | Oral (in diet) | 0.1% | 52 weeks | Liver | Hepatoma | 7/30 (23%) | 0/60 | Bonser et al., 1956 |

| Stock | Male & Female | Oral (in diet) | 0.1% | 52 weeks | Lymphoreticular tissue | Lymphoma | 11/30 (37%) | 5/60 (8%) | Bonser et al., 1956 |

Table 2: Carcinogenicity of this compound in Rats

| Strain | Sex | Route of Administration | Dose | Duration of Treatment | Organ | Tumor Type | Tumor Incidence (Treated) | Tumor Incidence (Control) | Reference |

| Wistar | Male | Oral (in diet) | 0.1% | up to 87 weeks | Liver | Hepatoma | 11/12 (92%) | 0/12 | Williams & Bonser, 1962 |

| Sprague-Dawley | Male & Female | Oral (in diet) | 50, 100, 200 ppm | 2 years | Liver | Neoplasms | Not statistically significant | - | Kirsch et al., 1978 |

Table 3: Genotoxicity of this compound and its Metabolites

| Assay | System | Compound | Concentration/Dose | Result | Reference |

| Alkaline Elution Assay | Rat hepatocytes | Commercial this compound O | 10-100 µM | Positive (DNA damage) | Parodi et al., 1982 |

| Alkaline Elution Assay | Human hepatocytes | Commercial this compound O | 10-32 µM | Positive (DNA damage) | Martelli et al., 1998 |

| Sister Chromatid Exchange | Chinese hamster V79 cells | Commercial this compound O | 10-100 µM | Positive | Parodi et al., 1982 |

| Alkaline Elution Assay | Rat liver, kidney, bone marrow (in vivo) | Commercial this compound O | 150 mg/kg | Positive (DNA damage) | Parodi et al., 1982 |

| Alkaline Elution Assay | Rat hepatocytes | Purified this compound | up to 100 µM | Negative | Parodi et al., 1982 |

| Sister Chromatid Exchange | Chinese hamster V79 cells | Purified this compound | up to 100 µM | Negative | Parodi et al., 1982 |

| Alkaline Elution Assay | Rat hepatocytes | Michler's Ketone | 10-100 µM | Positive (DNA damage) | Parodi et al., 1982 |

| Sister Chromatid Exchange | Chinese hamster V79 cells | Michler's Ketone | 10-100 µM | Positive | Parodi et al., 1982 |

Experimental Protocols

Carcinogenicity Bioassays

-

Test Substance: Commercial grade this compound.

-

Animals: Stock mice, both sexes.

-

Experimental Design:

-

Treated Group (n=30): Fed a diet containing 0.1% this compound for 52 weeks.

-

Control Group (n=60): Fed a standard diet.

-

-

Observation Period: Animals were observed for their lifespan.

-

Endpoint: Gross and microscopic examination of all major organs for tumor formation.

-

Test Substance: Commercial grade this compound.

-

Animals: Male Wistar rats.

-

Experimental Design:

-

Treated Group (n=12): Fed a diet containing 0.1% this compound for up to 87 weeks.

-

Control Group (n=12): Fed a standard diet.

-

-

Observation Period: Animals were observed until death.

-

Endpoint: Histopathological examination of the liver for the presence of hepatomas.

Genotoxicity Assays

-

Principle: This assay measures DNA single-strand breaks. The rate at which DNA elutes through a filter under denaturing conditions is proportional to the number of breaks.

-

In Vitro Protocol (Hepatocytes):

-

Isolate hepatocytes from rats.

-

Expose cultured hepatocytes to various concentrations of the test compound (Commercial this compound O, Purified this compound, Michler's Ketone) for a defined period.

-

Lyse the cells on a filter and wash with a high pH buffer to denature the DNA.

-

Elute the DNA and quantify the amount of eluted DNA over time using a fluorescent dye.

-

-

In Vivo Protocol:

-

Administer the test compound to rats via oral gavage.

-

After a specific time, isolate nuclei from target organs (liver, kidney, bone marrow).

-

Perform the alkaline elution procedure as described for the in vitro assay.

-

-

Principle: This assay detects the exchange of genetic material between sister chromatids, which is an indicator of genotoxic events.

-

Protocol:

-

Culture Chinese hamster V79 cells in the presence of bromodeoxyuridine (BrdU) for two cell cycles.

-

Expose the cells to the test compound during the first cell cycle.

-

Harvest the cells and prepare metaphase spreads.

-

Differentially stain the sister chromatids using a fluorescent dye and Giemsa stain.

-

Score the number of SCEs per metaphase under a microscope.

-

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of this compound is believed to be initiated by its metabolic activation to reactive intermediates that can damage DNA. Recent research has also begun to elucidate specific signaling pathways that may be involved in the progression of this compound-induced cancer.

Metabolic Activation

The metabolic activation of aromatic amines like this compound is a multi-step process primarily occurring in the liver.

Caption: Metabolic activation pathway of this compound leading to DNA damage.

Signaling Pathways in this compound-Induced Malignancy

While the direct link between this compound and specific signaling pathways in liver cancer is still an active area of research, a recent study has shed light on its role in promoting lung cancer malignancy through the upregulation of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[2][3] ALDH1A1 is a marker for cancer stem cells and is involved in detoxification and the synthesis of retinoic acid, a key signaling molecule.

Caption: Proposed signaling pathway of this compound O in promoting cancer malignancy.

This finding suggests a potential mechanism by which this compound could contribute to the progression of tumors, including those in the liver. Further investigation is warranted to explore the role of the ALDH1A1 pathway and other cancer-related signaling cascades, such as PI3K/Akt and MAPK pathways, in this compound-induced hepatocarcinogenesis.

Conclusion

The carcinogenic potential of technical-grade this compound in laboratory animals is well-established, with the liver being the primary target organ. The quantitative data from key historical studies provide a clear dose-response relationship for tumor induction. The genotoxicity of commercial this compound preparations, likely attributable to impurities such as Michler's ketone, underscores the DNA-damaging capacity of this compound. While the metabolic activation of this compound to reactive electrophiles is a key initiating event, recent evidence implicating the ALDH1A1 signaling pathway in this compound-promoted malignancy opens new avenues for understanding its carcinogenic mechanism. This technical guide provides a solid foundation for researchers and professionals to further investigate the toxicological properties of this compound and to develop strategies for mitigating its health risks.

References

- 1. This compound AND this compound PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound O, an incense smoke ingredient, promotes lung cancer malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound O, an incense smoke ingredient, promotes lung cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Auramine O as a Fluorescent Probe in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane fluorescent dye that has emerged as a versatile and valuable tool in molecular biology.[1] Initially recognized for its application in microbiology for the detection of acid-fast bacteria, its utility has expanded significantly into the realm of protein aggregation and amyloid fibril detection.[2] This technical guide provides a comprehensive overview of this compound O's core principles as a fluorescent probe, its applications, detailed experimental protocols, and a comparative analysis with other common probes, tailored for researchers, scientists, and professionals in drug development.

This compound O's fluorescence is based on a "molecular rotor" mechanism. In solution, the molecule is flexible, and upon excitation, it rapidly loses energy through non-radiative intramolecular rotations, resulting in very low fluorescence.[3] However, when the dye binds to a target such as the mycolic acid in bacterial cell walls or the beta-sheet structures of amyloid fibrils, these rotations are restricted.[4][5] This restriction inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence quantum yield and a detectable fluorescent signal.[6] This property makes this compound O an excellent "turn-on" fluorescent probe for detecting specific biological structures.

Core Principles: The Molecular Rotor Mechanism

The photophysical behavior of this compound O is central to its function as a fluorescent probe. Its fluorescence quantum yield is highly dependent on the viscosity of its microenvironment.[7][8] In low-viscosity solvents, the excited state deactivates primarily through non-radiative pathways involving the rotation of its two dimethylamino groups.[9] When bound to a rigid biological structure, this intramolecular rotation is hindered, forcing the excited state to relax through radiative pathways, i.e., fluorescence.

dot

References

- 1. This compound-O as a fluorescence marker for the detection of amyloid fibrils. (2012) | Nadav Amdursky | 37 Citations [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Photophysics of this compound-O: electronic structure calculations and nonadiabatic dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. labtestsguide.com [labtestsguide.com]

- 5. This compound-Rhodamine Fluorochrome Staining • Microbe Online [microbeonline.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fluorescence-based viscosity determination of corn starch using this compound O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

An In-depth Technical Guide to the Fundamental Principles of Auramine Staining

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of Auramine O staining, a fluorescent staining technique pivotal for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.

Introduction: The Significance of this compound Staining in Mycobacteriology

This compound O staining is a sensitive and rapid fluorescence microscopy method for the detection of acid-fast bacilli (AFB). Its primary application is in the diagnosis of tuberculosis and other mycobacterial infections. The technique offers significant advantages over the traditional Ziehl-Neelsen (ZN) staining method, including increased sensitivity and the ability to screen slides at a lower magnification, which accelerates the examination process.[1][2] This guide delves into the molecular underpinnings of this compound O staining, provides detailed experimental procedures, and presents a quantitative analysis of its diagnostic efficacy.

The Molecular Mechanism of this compound O Staining

The acid-fastness of mycobacteria is attributed to the unique composition of their cell wall, which is rich in long-chain fatty acids called mycolic acids.[2][3][4][5][6][7] These mycolic acids form a waxy, hydrophobic barrier that is resistant to penetration by aqueous stains and decolorization by acids and alcohol.[7]

The fundamental principle of this compound O staining lies in the ability of the fluorochrome dye, this compound O, to bind to these mycolic acids within the mycobacterial cell wall.[3][4][5][6] Once stained, the mycobacteria resist decolorization with an acid-alcohol solution and emit a bright yellow-green fluorescence when excited by ultraviolet or blue light.[3][6] A counterstain, such as potassium permanganate, is used to quench the background fluorescence of other cells and debris, thereby enhancing the contrast and making the fluorescent mycobacteria readily visible against a dark background.[1][2][7]

References

Spectroscopic Properties of Auramine O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane dye renowned for its fluorescent properties, which are highly sensitive to the local environment. This sensitivity has led to its widespread use as a fluorescent stain in microbiology for the identification of acid-fast bacteria, such as Mycobacterium tuberculosis, and as a probe in biophysical studies, including the investigation of amyloid fibril formation.[1][2] Its function as a "molecular rotor" is central to its spectroscopic behavior, where the intramolecular rotation of its dimethylamino groups provides a non-radiative decay pathway, significantly influencing its fluorescence quantum yield.[3] This guide provides a comprehensive overview of the core spectroscopic properties of this compound O, detailed experimental protocols for their measurement, and a visualization of a key experimental workflow.

Core Spectroscopic Properties

The spectroscopic characteristics of this compound O are intrinsically linked to its molecular structure and the surrounding medium. Key properties include its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime.

Data Presentation

The following tables summarize the key spectroscopic parameters of this compound O in various solvents and environments.

Table 1: Absorption and Emission Maxima of this compound O in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |

| Water | 432[4], 431.2[5], 370[4] | 499[6], 505[4] |

| Glycerol | - | ~500 |

| Ethanol | - | - |

| Acetic Acid | - | ~520[7] |

| Bound to Amyloid Fibrils | Blue-shifted from unbound state[8] | 500 and a red-shifted band around 560[9] |

| Bound to DNA | 444[6] | - |

Table 2: Molar Extinction Coefficient and Quantum Yield of this compound O

| Solvent/Environment | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Quantum Yield (Φ_f) |

| Water | 25,300 at 431.2 nm[5] | 0.0003 (in 0.1 M sodium phosphate buffer)[10] |

| Glycerol | - | 0.03[5] |

| Methanol | - | 0.0016[5] |

| n-Decanol | - | 0.019[5] |

| 95% Ethanol | - | 87 times higher than in water[4][10] |

| 60% Sucrose | - | 10 times higher than in water[4][10] |

Table 3: Fluorescence Lifetime of this compound O

| Solvent/Environment | Fluorescence Lifetime (τ, ns) |

| Ethanol | Decays in a few picoseconds[3] |

| Protic polar solvents (e.g., n-alcohols) | Ranges from 9 ps (ethanol) to 53 ps (n-octanol)[3] |

| Aprotic polar solvents | Decay components of 5 ps and 600 ps[3] |

| Bound to human insulin fibrils | ~1.8[9] |

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound O requires precise experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound O.

Materials:

-

This compound O

-

Spectroscopic grade solvent (e.g., water, ethanol)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound O and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and record a baseline.

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the this compound O dilutions. Record the absorption spectrum.

-

Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance at λ_max versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε).

-

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound O.

Materials:

-

This compound O solutions of known concentration (prepared as in absorption spectroscopy)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the determined λ_max from the absorption spectrum. Set the desired emission wavelength range for scanning (e.g., 450-700 nm). Adjust the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record its emission spectrum to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place a cuvette containing a dilute this compound O solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects) in the sample holder.

-

Record Spectrum: Record the fluorescence emission spectrum.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound O relative to a standard of known quantum yield.

Materials:

-

This compound O solution

-

Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

UV-Visible spectrophotometer

-

Spectrofluorometer

-

Solvents

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the this compound O sample and the quantum yield standard in the same solvent if possible. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1.

-

Absorption Spectra: Record the absorption spectra of all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of this compound O.

Materials:

-

This compound O solution

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast photodetector (e.g., photomultiplier tube - PMT), and timing electronics.

Procedure:

-

Instrument Setup:

-

Select a pulsed light source with an excitation wavelength close to the λ_max of this compound O.

-

Set the repetition rate of the light source to be significantly lower than the reciprocal of the expected fluorescence lifetime to allow for complete decay between pulses.

-

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Sample Measurement:

-

Place the this compound O solution in the sample holder.

-

Collect single-photon events over a period of time to build up a histogram of photon arrival times relative to the excitation pulse. The collection should continue until a sufficient number of counts are in the peak channel (e.g., 10,000 counts).

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay curve with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the fluorescent staining of acid-fast bacteria using this compound O.

References

- 1. This compound O - Wikipedia [en.wikipedia.org]

- 2. picoquant.com [picoquant.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. omlc.org [omlc.org]

- 6. Spectrum [this compound O] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-O as a fluorescence marker for the detection of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Molecular Form of Amyloid Marker, this compound O, in Human Insulin Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Auramine O Interaction with Alpha-1-Acid Glycoprotein

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the fluorescent probe Auramine O and Alpha-1-Acid Glycoprotein (AGP), a critical plasma protein involved in drug disposition.

Introduction to Alpha-1-Acid Glycoprotein (AGP) and this compound O

Alpha-1-acid glycoprotein (AGP), also known as orosomucoid, is a key human plasma protein, primarily synthesized by hepatocytes.[1] As an acute-phase reactant, its plasma concentration can increase significantly in response to inflammation, infection, and other disease states.[2] AGP plays a crucial role in pharmacokinetics by binding to a wide variety of drugs, particularly basic and lipophilic compounds, thereby affecting their distribution, metabolism, and efficacy.[2] The protein has a molecular weight of approximately 41–43 kDa and is heavily glycosylated, with carbohydrates constituting about 45% of its mass.[1][3] Structurally, AGP is a member of the lipocalin family, featuring a characteristic eight-stranded β-barrel that forms a deep, hydrophobic binding cavity, which explains its broad ligand specificity.[4]

This compound O is a cationic diarylmethane fluorescent dye. In aqueous solutions, it exhibits weak fluorescence. However, when it binds to hydrophobic sites, such as the binding pocket of proteins like AGP, its fluorescence quantum yield increases significantly.[5][6] This property makes this compound O an invaluable extrinsic fluorescent probe for studying protein binding sites and competitive binding interactions.[5] The enhancement of fluorescence occurs as the dye's rotational freedom is restricted within the hydrophobic pocket, leading to a decrease in non-radiative decay.

Quantitative Binding Data

The interaction between this compound O and AGP has been characterized primarily through fluorescence spectroscopy and equilibrium dialysis. This compound O serves as a useful probe that binds to the primary basic drug binding site on the protein.[5]

| Parameter | Value | Method(s) | Source |

| Dissociation Constant (Kd) | 24 µM | Fluorescence Spectroscopy, Equilibrium Dialysis | [5] |

| Binding Stoichiometry (n) | ~1 (single site) | Fluorescence Spectroscopy, Equilibrium Dialysis | [5] |

Note: The binding parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition, as well as the specific genetic variant of AGP being studied (e.g., F1*S and A variants).

Mechanism of Interaction & Competitive Binding

This compound O binds to a single, high-affinity site within the hydrophobic β-barrel cavity of AGP.[5] This binding event is characterized by a significant increase in fluorescence intensity.[5] The site where this compound O binds is the same pocket that accommodates many basic drugs. Consequently, drugs known to bind to AGP, such as chlorpromazine, imipramine, and propranolol, act as competitive inhibitors of this compound O binding.[5] This competitive interaction forms the basis of a powerful experimental assay: the displacement of bound this compound O by a test compound results in a decrease in fluorescence, which can be used to determine the binding affinity of the test compound for AGP.[5][7]

Experimental Protocols

A common and effective method for studying the this compound O-AGP interaction is fluorescence titration. Below is a detailed protocol for such an experiment.

Objective: To determine the binding affinity (Kd) of this compound O for AGP and to study the competitive binding of a drug candidate.

Materials:

-

Human Alpha-1-Acid Glycoprotein (AGP), lyophilized powder

-

This compound O hydrochloride

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Test compound (basic drug)

-

Fluorometer with temperature control

-

Quartz cuvettes (e.g., 1 cm path length)

-

Calibrated micropipettes

Protocol:

-

Preparation of Stock Solutions:

-

AGP Stock (e.g., 100 µM): Accurately weigh lyophilized AGP and dissolve it in the phosphate buffer to a final concentration of approximately 100 µM. Determine the precise concentration spectrophotometrically using the appropriate extinction coefficient. Store on ice for immediate use or aliquot and freeze for long-term storage.

-

This compound O Stock (e.g., 1 mM): Dissolve this compound O hydrochloride in high-purity water to prepare a 1 mM stock solution. Protect from light.

-

Test Compound Stock (e.g., 10 mM): Prepare a stock solution of the test compound in an appropriate solvent (preferably the phosphate buffer).

-

-

Fluorescence Titration (Direct Binding of this compound O):

-

Set the fluorometer excitation wavelength to ~440 nm and the emission wavelength to ~500 nm. Set the temperature to 25°C or 37°C.

-

Pipette a known volume and concentration of AGP (e.g., 2 mL of 2 µM AGP) into the quartz cuvette.

-

Record the baseline fluorescence of the AGP solution.

-

Make sequential additions of small aliquots (e.g., 2-5 µL) of the this compound O stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence intensity.

-

Continue the titration until the fluorescence signal shows saturation (no significant increase upon further addition of this compound O).

-

Correct the raw fluorescence data for dilution effects.

-

-

Data Analysis for Direct Binding:

-

Plot the change in fluorescence intensity (ΔF) against the total concentration of this compound O.

-

Fit the data to a single-site binding equation (e.g., using non-linear regression software like GraphPad Prism or Origin) to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).

-

-

Competitive Binding Assay:

-

Prepare a solution of AGP and this compound O at concentrations that result in significant this compound O binding (e.g., 2 µM AGP and 20 µM this compound O).

-

Record the initial fluorescence of this complex.

-

Add increasing concentrations of the test compound to the cuvette, allowing for equilibration after each addition.

-

Record the decrease in fluorescence intensity as the test compound displaces the bound this compound O.

-

Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 (the concentration of the competitor that displaces 50% of the bound this compound O).

-

Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

Visualizations

Visual workflows and conceptual diagrams aid in understanding the experimental processes and molecular interactions.

Caption: Workflow for determining binding constants using fluorescence titration.

Caption: Competitive binding of this compound O and a basic drug to AGP.

References

- 1. Orosomucoid - Wikipedia [en.wikipedia.org]

- 2. Drug-binding energetics of human α-1-acid glycoprotein assessed by isothermal titration calorimetry and molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of albumin and alpha-1-acid glycoprotein main characteristics: highlighting the roles of amino acids in binding kinetics and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. This compound O as a fluorescent probe for the binding of basic drugs to human alpha 1-acid glycoprotein (alpha 1-AG). The development of a simple fluorometric method for the determination of alpha 1-AG in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence of free and protein-bound this compound O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Auramine with Mycolic Acids in Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the fluorescent dye Auramine O and the mycolic acid-rich cell wall of mycobacteria is a cornerstone of rapid acid-fast staining and diagnosis of mycobacterial infections, including tuberculosis. This technical guide provides a comprehensive overview of the core principles governing this interaction, details established experimental protocols for mycobacterial staining, and explores the photophysical properties of this compound O that underpin its utility as a fluorescent probe. While the qualitative binding of this compound O to mycolic acids is well-established, this guide also addresses the notable absence of publicly available quantitative biophysical data on this interaction. To this end, we propose potential experimental frameworks using modern biophysical techniques to elucidate the precise binding kinetics, affinity, and stoichiometry of the this compound O-mycolic acid complex. This document is intended to be a valuable resource for researchers seeking a deeper understanding of this critical diagnostic interaction and for those aiming to pioneer further quantitative studies in this area.

Introduction: The Key Players

This compound O: A Fluorescent Probe

This compound O is a diarylmethane dye that functions as a fluorochrome.[1] Its ability to bind to specific biological structures and subsequently emit bright fluorescence under appropriate excitation makes it an invaluable tool in microscopy.[1] In the context of mycobacteriology, this compound O serves as the primary stain in fluorochrome-based acid-fast staining procedures.[2][3]

Mycolic Acids: The Mycobacterial Signature

Mycolic acids are long-chain fatty acids that are characteristic components of the cell walls of Mycobacterium species and other related bacteria.[4][5] These lipids are covalently linked to the underlying arabinogalactan-peptidoglycan complex, forming a thick, waxy, and highly hydrophobic outer layer.[4] This unique cell wall structure is responsible for the characteristic acid-fastness of mycobacteria, their resistance to common antibiotics, and their ability to survive within host cells.[5][6]

The Core Interaction: this compound O and Mycolic Acids